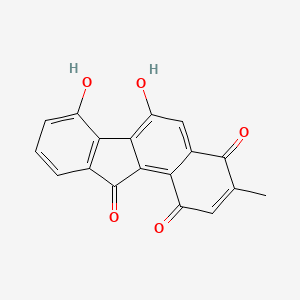

Fluostatin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

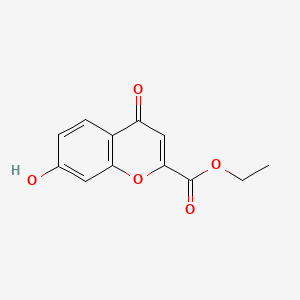

Fluostatin A is a natural product found in Streptomyces with data available.

Wissenschaftliche Forschungsanwendungen

Discovery and Structural Insights

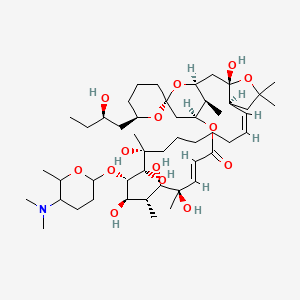

- Fluostatins are a family of compounds with fluorenone chromophores, produced by Streptomyces strains. Fluostatin A, along with its variants like fluostatins C∼E, have been identified and show moderate activity against certain human tumor cell lines (Baur et al., 2006).

Bioactive Properties and Derivatives

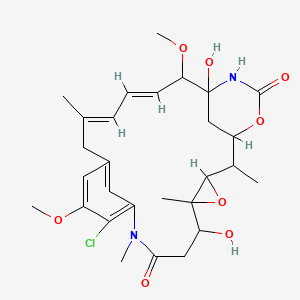

- The unique structural features of fluostatins, particularly their atypical angucyclinone aromatic polyketides and distinctive tetracyclic benzo[a]fluorene skeleton, have led to the discovery of various fluostatin derivatives with potential therapeutic applications. For instance, difluostatin I and fluostatins T-X are new derivatives offering insights into the structural diversity and potential bioactivities of fluostatins (Huang et al., 2021).

Antibacterial and Antitumor Activities

- Heterologous expression of the fluostatin biosynthesis gene cluster has led to the discovery of compounds like difluostatin A, which exhibits antibacterial activities. This highlights fluostatin's potential in developing new antibacterial agents (Yang et al., 2015).

Implications in Molecular Biology and Genetics

- The study of fluostatins also contributes to understanding molecular biology and genetics. For instance, the inactivation of specific genes in fluostatin biosynthesis, like flsP and flsO1, has led to the production of novel angucyclinone derivatives, providing insights into the biosynthetic pathways and genetic regulation of fluostatin compounds (Yang et al., 2021).

Expanding Structural and Biological Diversity

- Fluostatins, including novel derivatives like fluostatins M-Q, not only expand the structural diversity of aromatic polyketides but also contribute to understanding the biological functions and potential applications of these compounds. The unique 6-5-6-6 ring skeleton of these derivatives, for instance, adds to the chemical variety and potential biological relevance of fluostatins (Jin et al., 2018).

Eigenschaften

Produktname |

Fluostatin A |

|---|---|

Molekularformel |

C18H10O5 |

Molekulargewicht |

306.3 g/mol |

IUPAC-Name |

6,7-dihydroxy-3-methylbenzo[a]fluorene-1,4,11-trione |

InChI |

InChI=1S/C18H10O5/c1-7-5-11(20)14-9(17(7)22)6-12(21)15-13-8(18(23)16(14)15)3-2-4-10(13)19/h2-6,19,21H,1H3 |

InChI-Schlüssel |

ISHOMJGAOPXCEF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O |

Kanonische SMILES |

CC1=CC(=O)C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O |

Synonyme |

1,4-dihydro-6,7-dihydroxy-3-methyl-11H-benzo(a)-fluorenone-1,4,11-trione fluostatin A |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.